![molecular formula C19H13N3OS B2405555 4-cyano-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868377-50-8](/img/structure/B2405555.png)
4-cyano-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
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Description
4-cyano-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide, also known as MBM-5, is a compound that has gained attention in the scientific community due to its potential application in various fields.
Scientific Research Applications
Anticancer Properties
4-cyano-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide and its derivatives have been explored for their potential in cancer treatment. The research on indapamide derivatives, structurally similar to the compound , has revealed that some compounds demonstrate proapoptotic activity against melanoma cell lines, with notable growth inhibition. For instance, one derivative showcased significant anticancer activity with specific IC50 values against melanoma cancer cell lines, and its effectiveness as an inhibitor for various human carbonic anhydrase isoforms was also recognized (Yılmaz et al., 2015). Another study focused on the synthesis and in-vitro anticancer activity of benzothiazole derivatives, highlighting their remarkable activity against various cancer cell lines, offering promising directions for future anticancer therapies (Waghmare et al., 2013).
Anion Sensing
Apart from medicinal applications, benzothiazole derivatives, closely related to the chemical , have been investigated for their use in sensor technology. Specifically, coumarin benzothiazole derivatives have been synthesized and studied for their ability to detect cyanide anions. These compounds change color or fluorescence in response to cyanide, enabling their potential use in sensory applications. One derivative, in particular, demonstrated a remarkable color change from yellow to colorless, and its green fluorescence was completely quenched upon interaction with cyanide anions, indicating its utility as a visual sensor (Wang et al., 2015).
Synthesis and Characterization of Derivatives
The compound and its benzothiazole derivatives have been subjects of studies focusing on the synthesis and structural characterization. Research has been conducted to develop convenient and efficient synthesis methods for benzothiazole derivatives, providing a foundation for further exploration of their potential applications. For example, a study detailed a convenient synthesis method for 2,3-disubstituted derivatives of 4H-pyrimido[2,1-b]-benzothiazole-4-one, adding to the understanding of these compounds' chemical properties and potential uses (Baheti et al., 2002). Another research focused on the multicomponent synthesis and pharmacological screening of benzothiazole derivatives, further emphasizing the significance of these compounds in scientific research (Chidrawar et al., 2015).
properties
IUPAC Name |
4-cyano-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c1-3-11-22-17-13(2)5-4-6-16(17)24-19(22)21-18(23)15-9-7-14(12-20)8-10-15/h1,4-10H,11H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQNNSKXLQGREV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C#N)N2CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
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